2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one
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Overview
Description
2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one is an organic compound that features a chlorinated phenyl group and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the reaction of 1,4-dichlorobutane with sodium sulfide under reflux conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction. This involves reacting 2-chlorobenzoyl chloride with the thiolane ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethane: Lacks the carbonyl group, making it less reactive.
2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethanoic acid: Contains a carboxylic acid group, altering its chemical properties and reactivity.
Uniqueness
2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one is unique due to its combination of a chlorinated phenyl group and a thiolane ring with a carbonyl group. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(thiolan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClOS/c13-10-5-2-1-4-9(10)8-11(14)12-6-3-7-15-12/h1-2,4-5,12H,3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVSVVJDAYYOIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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